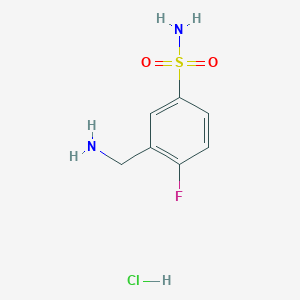
3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the sulfonamide class of drugs. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Applications
Sulfonamides incorporating fluorine and 1,3,5-triazine moieties have been identified as effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis, indicating potential antimycobacterial agents with novel mechanisms of action, distinct from current drugs for which resistance has emerged (Ceruso et al., 2014). Another study discovered halogenated sulfonamides as potent inhibitors of the tumor-associated isozyme carbonic anhydrase IX, suggesting the potential for designing more potent and selective antitumor agents (Ilies et al., 2003).
Synthesis and Characterization of New Compounds
Research has been conducted on the synthesis of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, showing significant antitumor activity with low toxicity, indicating a promising direction for the development of potent antitumor agents (Huang et al., 2001). Similarly, the synthesis and characterization of new heterocyclic compounds containing a sulfonamide moiety have been explored, contributing to the development of novel chemical entities with potential biological activities (Mohsein et al., 2019).
Drug-Tubulin Interactions
Sulfonamide drugs have been found to bind to the colchicine site of tubulin, inhibiting tubulin polymerization. This discovery paves the way for the development of new antimitotic agents that can be used in cancer therapy, highlighting the importance of sulfonamides in drug discovery and development (Banerjee et al., 2005).
Environmental Impact and Degradation
Studies have also focused on the environmental aspects of sulfonamide compounds, such as the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1. This research provides insights into the potential environmental impact of sulfonamide antibiotics and their biodegradation pathways, important for understanding and mitigating the propagation of antibiotic resistance (Ricken et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .
Mode of Action
The compound inhibits the activity of LeuRS, which is responsible for charging tRNALeu with leucine . By inhibiting this enzyme, the compound disrupts protein synthesis, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of LeuRS affects the protein synthesis pathway in Mycobacterium tuberculosis . This disruption in protein synthesis leads to a halt in bacterial growth and proliferation, thereby exerting its antimicrobial effect .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The inhibition of LeuRS by 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride results in the disruption of protein synthesis in Mycobacterium tuberculosis . This disruption leads to a halt in bacterial growth and proliferation, thereby exerting its antimicrobial effect .
Action Environment
The action of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is influenced by the bacterial cellular environment. Factors such as the presence of other antimicrobial agents, the bacterial load, and the physiological state of the bacteria can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
3-(aminomethyl)-4-fluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S.ClH/c8-7-2-1-6(13(10,11)12)3-5(7)4-9;/h1-3H,4,9H2,(H2,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPCCOYKQBSDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride | |
CAS RN |
1909327-05-4 |
Source


|
| Record name | 3-(aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2763526.png)
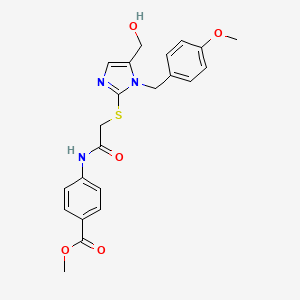
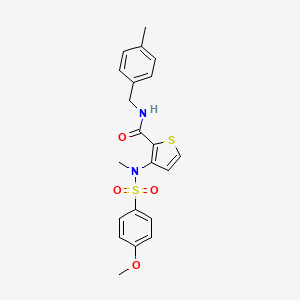


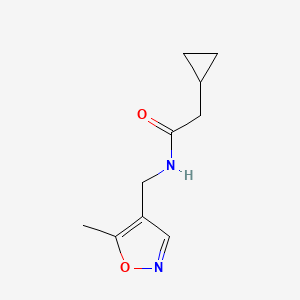

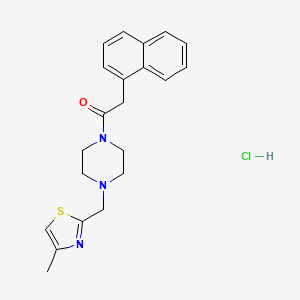
![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2763538.png)

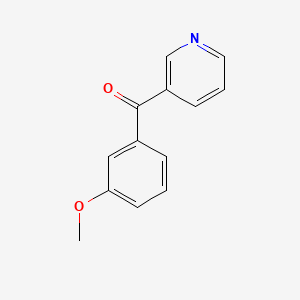
![6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2763547.png)
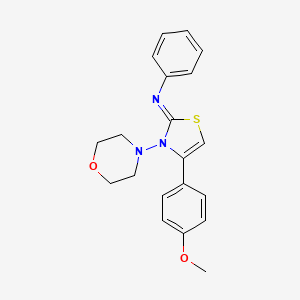
![4-benzyl-N-cyclopentyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2763549.png)